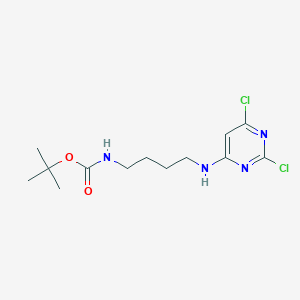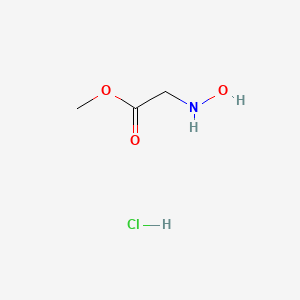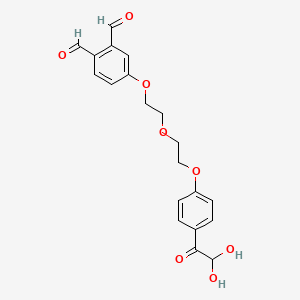![molecular formula C12H5F5O B12849359 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyls. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the biphenyl ring is replaced by a fluorine atom. This reaction is often facilitated by the use of fluoride ions as nucleophiles and can proceed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various biochemical pathways, depending on its specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentafluorobiphenyl
- 2,3,4,5,6-Pentafluorophenol
- 2,3,4,5,6-Pentafluorothiophenol
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and multiple fluorine atoms on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in non-fluorinated or less fluorinated analogs .
Eigenschaften
Molekularformel |
C12H5F5O |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C12H5F5O/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4,18H |
InChI-Schlüssel |
TURVGDBTDXXANU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









